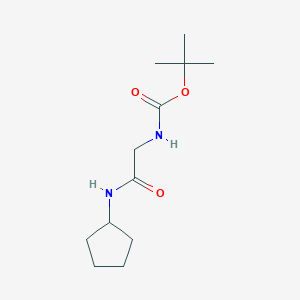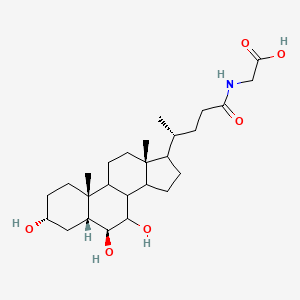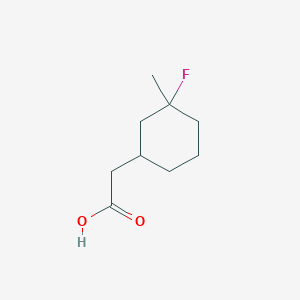![molecular formula C16H14NO3S- B13058376 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate is a chemical compound with the molecular formula C16H15NO3S It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to an aminobenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with aminobenzenesulfonic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in gene expression.
Comparación Con Compuestos Similares
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate can be compared with similar compounds such as:
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate: This compound has a methoxy group on the benzene ring, which can influence its reactivity and applications.
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-chlorobenzene-1-sulfonate:
2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid: This compound has an acetic acid group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H14NO3S- |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)benzenesulfonate |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)16-11-4-3-9-15(16)17-14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11H,5,7,10H2,(H,18,19,20)/p-1 |
Clave InChI |
LUOVNGKEODPVRS-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3S(=O)(=O)[O-])C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


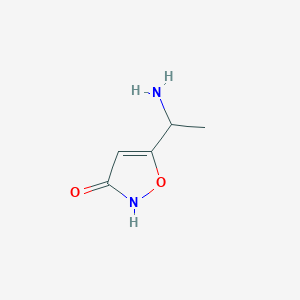
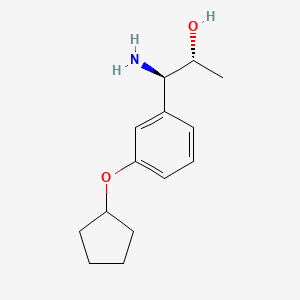
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)

![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
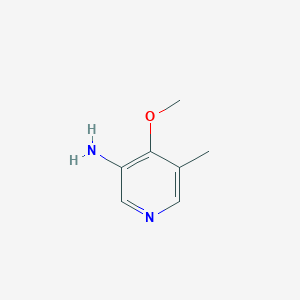

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
